

# Application Notes & Protocols: D-Mannitol-13C

## Intestinal Permeability Test

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### Compound of Interest

Compound Name: D-Mannitol-13C

Cat. No.: B583874

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Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle of the Test

The **D-Mannitol-13C** intestinal permeability test is a non-invasive method used to assess the integrity of the small intestine barrier.<sup>[1][2]</sup> Mannitol, a sugar alcohol, is passively absorbed through the intestinal wall.<sup>[3][4]</sup> Its rate of absorption and subsequent excretion in urine can serve as a biomarker for intestinal permeability.<sup>[1][5]</sup>

Traditionally, this test has been performed using naturally abundant <sup>12</sup>C-mannitol. However, the presence of <sup>12</sup>C-mannitol in various foods and commercial products can lead to high baseline levels, potentially confounding the test results.<sup>[1][5]</sup> The use of a stable, non-radioactive isotope, <sup>13</sup>C-labeled D-mannitol, overcomes this limitation.<sup>[1]</sup> <sup>13</sup>C-mannitol has a significantly lower and more consistent baseline presence in the body, which increases the sensitivity of the test for detecting changes in intestinal permeability.<sup>[1][6]</sup>

The principle of the test involves the oral administration of a known amount of **D-Mannitol-13C**. The amount of this labeled mannitol that is absorbed through the intestine and excreted in the urine over a specific period is then quantified.<sup>[1][5]</sup> An increased urinary excretion of **D-Mannitol-13C** is indicative of increased intestinal permeability, often referred to as "leaky gut."<sup>[5][7]</sup> This condition is associated with various gastrointestinal and systemic disorders.<sup>[1][2]</sup>

## Key Experimental Protocols

## Participant Preparation

Proper participant preparation is crucial for accurate and reliable results. The following steps are recommended:

- **Dietary Restrictions:** Participants should avoid foods and products containing mannitol and other sugar alcohols (e.g., sorbitol, xylitol) for at least 2 days prior to the test.<sup>[6]</sup> This includes certain fruits, vegetables, and artificially sweetened products.
- **Medication Restrictions:** Certain medications can affect gastrointestinal transit time or permeability. It is advised to discontinue non-essential medications, such as steroids, NSAIDs (e.g., ibuprofen, aspirin), laxatives, and antacids containing aluminum or magnesium hydroxide, for a specified period before the test, typically ranging from 7 days for medications affecting permeability to 6 weeks for steroids.<sup>[2][6][8]</sup>
- **Fasting:** Participants should fast overnight for a minimum of 8 hours before the test. Water is permitted during the fasting period.

## D-Mannitol-13C Administration

- **Dosage:** A typical oral dose of **D-Mannitol-13C** is 100 mg.<sup>[2][6]</sup>
- **Administration:** The **D-Mannitol-13C** powder is dissolved in approximately 250 mL of water and ingested by the participant.<sup>[2]</sup> It is often co-administered with lactulose, another sugar used to assess a different aspect of intestinal permeability.<sup>[1]</sup>

## Sample Collection

- **Baseline Urine Collection:** A baseline urine sample is collected before the administration of the **D-Mannitol-13C** solution.<sup>[6]</sup>
- **Timed Urine Collection:** Following the ingestion of the test solution, all urine is collected over a specified period, typically ranging from 2 to 24 hours.<sup>[2]</sup> Common collection intervals are 0-2 hours, 2-8 hours, and 8-24 hours.<sup>[2]</sup> The total volume of urine for each collection period should be recorded.
- **Sample Handling:** Urine samples should be kept refrigerated during the collection period.<sup>[8]</sup> After collection, the total volume is measured, the sample is mixed thoroughly, and an aliquot

is transferred to a labeled tube for analysis.[8]

## Sample Analysis

The concentration of **D-Mannitol-13C** in the urine samples is typically quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][5][7] This method allows for the sensitive and specific detection of <sup>13</sup>C-mannitol, distinguishing it from the more abundant <sup>12</sup>C-mannitol.[1][6]

Table 1: HPLC-MS/MS Parameters for <sup>13</sup>C-Mannitol Analysis

Parameter	Value	Reference
Mass Spectrometer	Triple quadrupole	
Ionization Mode	Positive electrospray ionization	[9]
Monitored Transitions	<sup>13</sup> C(1) Mannitol: 182.05/89	
	<sup>13</sup> C(6) Mannitol I.S.: 186.9/60.9	
	<sup>12</sup> C Mannitol: 181.05/89	
Limit of Quantification (LoQ)	0.029 pg/mL	[6]

## Data Presentation and Interpretation

The primary outcome of the test is the percentage of the ingested **D-Mannitol-13C** dose that is excreted in the urine over the collection period. This is calculated using the following formula:

$$\text{Percentage Excretion} = (\text{Concentration of } ^{13}\text{C-Mannitol in Urine (mg/mL)} \times \text{Total Urine Volume (mL)}) / \text{Ingested Dose of } ^{13}\text{C-Mannitol (mg)} \times 100$$

Table 2: Comparison of <sup>13</sup>C-Mannitol and <sup>12</sup>C-Mannitol Urinary Excretion in Healthy Volunteers (n=10)

Parameter	<sup>13</sup> C-Mannitol	<sup>12</sup> C-Mannitol	Reference
Ingested Dose	100 mg	100 mg	
Mean Baseline Concentration	~5% of <sup>12</sup> C-Mannitol	Significantly higher	
Mean Cumulative Excretion (24h)	31 mg	78 mg	[6]

An elevated percentage of **D-Mannitol-13C** excretion compared to established reference ranges for a healthy population is indicative of increased small intestinal permeability.

## Visualizations

## Experimental Workflow

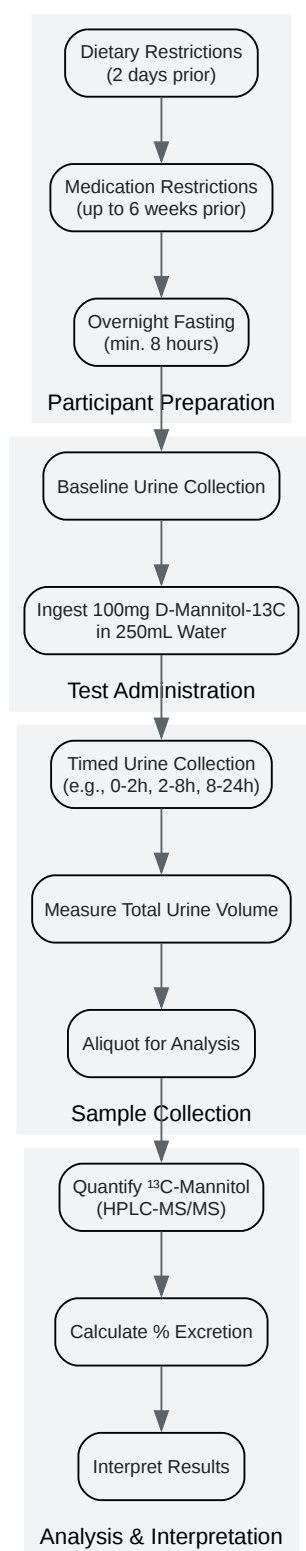


Figure 1: D-Mannitol-13C Intestinal Permeability Test Workflow

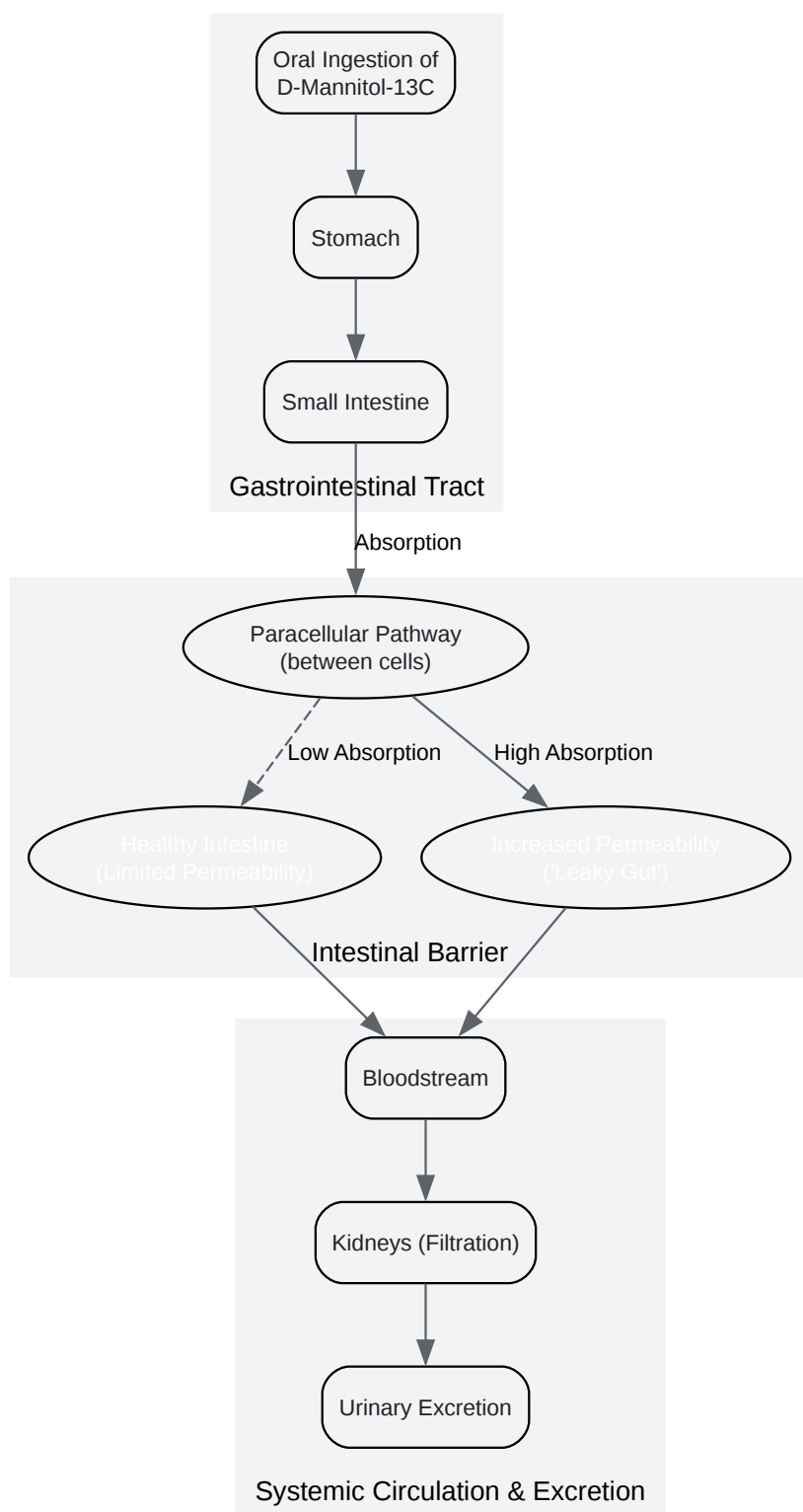


Figure 2: Physiological Pathway of D-Mannitol-13C Absorption and Excretion

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- To cite this document: BenchChem. [Application Notes & Protocols: D-Mannitol-13C Intestinal Permeability Test]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583874#d-mannitol-13c-intestinal-permeability-test-protocol]

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